1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound that features a pyrazole ring structure Pyrazoles are a class of organic compounds characterized by a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. Subsequent alkylation and amination steps introduce the butan-2-yl and N-[(1-methyl-1H-pyrazol-3-yl)methyl] groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
- 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-6-yl)methyl]-1H-pyrazol-3-amine
Uniqueness
1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1856063-39-2 |
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Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-10(2)17-8-6-12(15-17)13-9-11-5-7-16(3)14-11/h5-8,10H,4,9H2,1-3H3,(H,13,15) |
InChI Key |
SSIFBMXZQMIZKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=NN(C=C2)C |
Origin of Product |
United States |
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